![molecular formula C12H20N2O3 B1373863 tert-Butyl 4-acryloylpiperazine-1-carboxylate CAS No. 270594-18-8](/img/structure/B1373863.png)
tert-Butyl 4-acryloylpiperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-acryloylpiperazine-1-carboxylate (TBAPC) is an organic compound, which is a derivative of acryloylpiperazine, and is widely used in many scientific research experiments. TBAPC has been studied extensively in the past decade, and its unique properties have made it a versatile reagent for many applications. TBAPC is used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis of tert-Butyl Derivatives
Chen Xin-zhi (2011) introduced an efficient approach for the synthesis of tert-butyl derivatives, which are crucial intermediates in the development of novel protein tyrosine kinase inhibitors like CP-690550. The process involves a series of steps starting from readily available reagents and boasts advantages such as simple operations and suitability for industrial scale-up (Chen Xin-zhi, 2011).
Modification of tert-Butyl Derivatives
Moskalenko et al. (2014) described the preparation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates through the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with specific reagents. These compounds serve as promising synthons for generating various piperidine derivatives, showcasing the chemical versatility of tert-butyl derivatives (A. I. Moskalenko & V. Boev, 2014).
Biomedical Applications
Anticancer Drug Synthesis
Zhang et al. (2018) emphasized the importance of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an intermediate in the synthesis of small molecule anticancer drugs. The paper presented a rapid and high-yield synthetic method for this compound, demonstrating its significance in the development of anticancer therapeutics (Binliang Zhang et al., 2018).
Industrial and Material Science Applications
Surface Modification for Biosensing
Akkahat et al. (2011) showcased the use of carboxyl groups of surface-tethered poly(acrylic acid) (PAA) brushes, derivable from tert-butyl acrylate, as versatile moieties for chemical modifications. These modifications include bioactive species attachment, demonstrating potential in biosensing applications. The study highlighted the PAA brushes' efficiency and low non-specific interactions, crucial for biosensor development (Piyaporn Akkahat & Voravee P. Hoven, 2011).
Safety and Hazards
TAPC is classified as a warning signal word. It can cause skin irritation (H315) and serious eye irritation (H319). Precautionary statements include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, washing with plenty of water if skin irritation occurs, and seeking medical advice if eye irritation persists .
properties
IUPAC Name |
tert-butyl 4-prop-2-enoylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-5-10(15)13-6-8-14(9-7-13)11(16)17-12(2,3)4/h5H,1,6-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWYMLPKVWSPDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-acryloylpiperazine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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